molecular formula C17H13Br3N4O2S B12011048 2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide CAS No. 618880-03-8

2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide

Cat. No.: B12011048
CAS No.: 618880-03-8
M. Wt: 577.1 g/mol
InChI Key: MMYAJEQVAHSHQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide is a complex organic compound that features a triazole ring, a furan ring, and a tribromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide typically involves multiple steps. One common approach is to start with the formation of the triazole ring, followed by the introduction of the furan ring and the allyl group. The final step involves the attachment of the tribromophenyl group to the acetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.

Chemical Reactions Analysis

Types of Reactions

2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The allyl group can participate in substitution reactions, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the furan ring can yield furanones, while substitution reactions involving the allyl group can produce various substituted derivatives.

Scientific Research Applications

2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes, potentially inhibiting their activity. The furan ring and the tribromophenyl group may also contribute to its biological activity by interacting with cellular membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide lies in its tribromophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.

Properties

CAS No.

618880-03-8

Molecular Formula

C17H13Br3N4O2S

Molecular Weight

577.1 g/mol

IUPAC Name

2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-tribromophenyl)acetamide

InChI

InChI=1S/C17H13Br3N4O2S/c1-2-5-24-16(13-4-3-6-26-13)22-23-17(24)27-9-14(25)21-15-11(19)7-10(18)8-12(15)20/h2-4,6-8H,1,5,9H2,(H,21,25)

InChI Key

MMYAJEQVAHSHQR-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Br)Br)Br)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.